EGFR Kinase Domain Binding: Predicted IC₅₀ and Binding Energy Advantage Over 24 Structurally Related Chalcones
In a computational screening study evaluating 25 novel chalcone series compounds for EGFR kinase domain targeting, compound 21 (identified as (2E)-3-(anthracen-9-yl)-1-phenylprop-2-en-1-one) emerged as the top-performing lead candidate with the highest binding affinity among all compounds tested [1]. The binding energy range across the series was −6.10 to −9.25 kcal/mol, with predicted IC₅₀ values ranging from 33.50 µM to 164.66 nM [1].
| Evidence Dimension | EGFR kinase domain binding affinity (binding energy) and predicted inhibitory concentration |
|---|---|
| Target Compound Data | Binding energy: −9.25 kcal/mol; Predicted IC₅₀: 164.66 nM |
| Comparator Or Baseline | 24 other designed chalcone derivatives in the same series: binding energy range −6.10 to −9.25 kcal/mol; predicted IC₅₀ range 33.50 µM to 164.66 nM |
| Quantified Difference | Binding energy difference: up to 3.15 kcal/mol more favorable than weakest binder; IC₅₀ difference: approximately 200-fold more potent than weakest compound (33.50 µM vs. 164.66 nM) |
| Conditions | Computational molecular docking; EGFR kinase domain active site; AutoDock 4.2 with Lamarckian genetic algorithm |
Why This Matters
This compound's computationally demonstrated superiority as the lead candidate in a 25-compound chalcone series provides a rational basis for selecting it over other chalcone derivatives for experimental EGFR-targeted anti-cancer drug development.
- [1] Varma AK, et al. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain. Bioinformation. 2015;11(7):322–329. View Source
